

molecular weight of 2,8-dichloroquinazoline

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Compound of Interest

Compound Name: 2,8-Dichloroquinazoline

Cat. No.: B1313993

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An In-depth Technical Guide to 2,8-Dichloroquinazoline

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2,8-dichloroquinazoline**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2,8-Dichloroquinazoline is a substituted quinazoline derivative. The core quantitative data for this compound is summarized below.

Property	Value	Citation
Molecular Weight	199.04 g/mol	[1]
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	[1]
CAS Number	67092-20-0	[1]
Topological Polar Surface Area (TPSA)	25.78 Å ²	[1]
LogP	2.9366	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	0	[1]

Synthesis Protocol

A documented method for the synthesis of **2,8-dichloroquinazoline** involves a two-step process starting from 2-amino-3-chlorobenzaldehyde.[2]

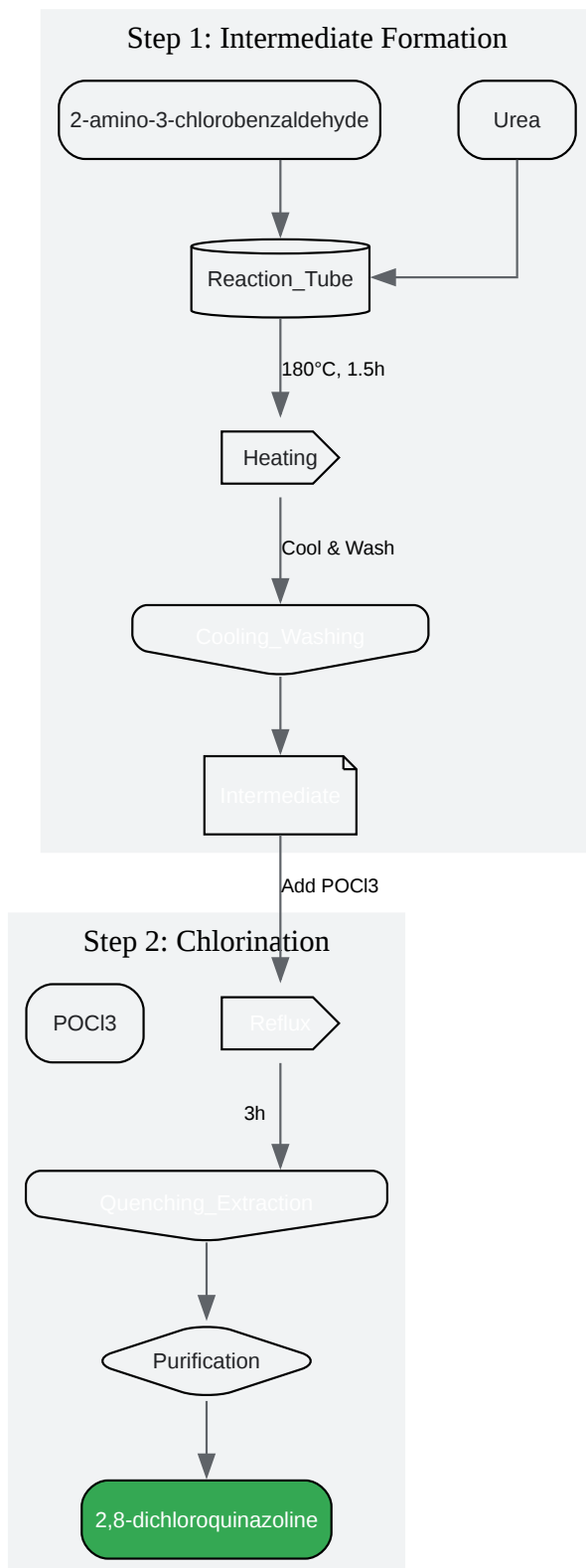
Step 1: Formation of the Quinazoline Intermediate

- Combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol) in a stainless steel sealed tube.
- Heat the reaction mixture to 180°C for 1.5 hours.
- After cooling to room temperature, add 50 mL of water to the reaction mixture.
- Filter the resulting solid and wash sequentially with acetone (10 mL) and ethyl acetate (10 mL).
- Dry the collected solid in vacuo to yield the intermediate cake.

Step 2: Chlorination

- Add the dried filter cake to phosphorus oxychloride (50 mL).
- Reflux the mixture for 3 hours.
- Cool the reaction to room temperature and quench by pouring it into ice water (50 mL).
- Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.
- Extract the aqueous mixture with dichloromethane (3 x 20 mL).
- Combine the organic phases and wash with saturated brine (3 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 20/1) to yield **2,8-dichloroquinazoline** as a pale yellow solid (973 mg, 42.3% yield).[2]

Below is a visual representation of the synthesis workflow.



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Synthetic workflow for **2,8-dichloroquinazoline**.

Biological Context and Signaling Pathways

Quinazoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The quinazoline scaffold is a core component of several approved drugs that target key signaling pathways in cancer.

One of the most critical pathways implicated in cancer and often targeted by quinazoline-based inhibitors is the Wnt/ β -catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.

Wnt/ β -catenin Signaling Pathway

In the absence of a Wnt signal, a "destruction complex" (composed of APC, Axin, GSK3 β , and CK1) phosphorylates β -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors (Frizzled and LRP5/6), the destruction complex is inactivated. This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation.

Some quinazoline compounds have been identified as potent inhibitors of this pathway, acting downstream of β -catenin stabilization.[1] This suggests they interfere with the transcriptional activity of β -catenin, a mechanism that is highly sought after for cancer therapy.

The diagram below illustrates the canonical Wnt/ β -catenin signaling pathway and the putative point of intervention for certain quinazoline inhibitors.

Canonical Wnt/ β -catenin signaling pathway.

Applications in Drug Development

The quinazoline core is a cornerstone in the development of targeted cancer therapies. For example, gefitinib and lapatinib are quinazoline-based drugs that inhibit the epidermal growth factor receptor (EGFR) kinase, a key driver in many cancers.[5] The structural features of **2,8-dichloroquinazoline**, with two reactive chlorine atoms, make it a versatile building block for creating libraries of novel compounds. These chlorine atoms can be substituted through

nucleophilic substitution reactions to introduce a wide variety of functional groups, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Researchers can leverage this scaffold to design and synthesize new inhibitors targeting not only kinases but also other enzyme families or protein-protein interactions crucial for tumor growth and survival.

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